Methyltetrazine-amino-PEG7-amine
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Description
Methyltetrazine-amino-PEG7-amine is a useful research compound. Its molecular formula is C27H44N6O8 and its molecular weight is 580.7 g/mol. The purity is usually 95%.
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Biological Activity
Methyltetrazine-amino-PEG7-amine is a heterobifunctional polyethylene glycol (PEG) linker that incorporates a methyltetrazine group and an amino group. This compound has gained attention in the field of bioconjugation and drug delivery due to its unique properties and biological activities. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
Chemical Composition:
- IUPAC Name: 3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide]
- Molecular Weight: Approximately 400 g/mol
- Solubility: Highly soluble in aqueous solutions due to the PEG component, which enhances biocompatibility.
Reactivity:
The methyltetrazine moiety is known for its rapid reactivity with strained alkenes through inverse electron demand Diels-Alder (IEDDA) reactions. This feature allows for selective conjugation in complex biological environments without significant interference with cellular processes .
1. Bioorthogonal Chemistry
This compound serves as a bioorthogonal handle, facilitating the conjugation of biomolecules in live cells. The tetrazine group reacts efficiently with trans-cyclooctene (TCO) and other strained alkenes, enabling the formation of stable linkages that can be utilized for imaging and therapeutic applications .
2. Applications in Drug Delivery
The compound's PEGylation enhances the solubility and circulation time of therapeutic agents. It has been utilized in the development of PEGylated liposomes for targeted drug delivery, demonstrating improved pharmacokinetics and biodistribution profiles in preclinical models .
3. Imaging Applications
This compound has been employed in radiolabeling studies, particularly using gallium isotopes for PET imaging. Its ability to form stable complexes with radionuclides allows for effective tracking of drug delivery systems in vivo . In studies involving murine models, compounds incorporating this linker showed significant accumulation at tumor sites, indicating its potential for targeted cancer therapies .
Case Studies
Stability Studies
Stability assessments indicate that methyltetrazine-containing compounds maintain integrity under physiological conditions, with over 50% remaining intact after 48 hours in fetal bovine serum (FBS) at 37°C . This stability is crucial for their application in biological systems.
Properties
Molecular Formula |
C27H44N6O8 |
---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C27H44N6O8/c1-23-30-32-27(33-31-23)25-4-2-24(3-5-25)22-29-26(34)6-8-35-10-12-37-14-16-39-18-20-41-21-19-40-17-15-38-13-11-36-9-7-28/h2-5H,6-22,28H2,1H3,(H,29,34) |
InChI Key |
OHBPWEKEPYTMLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.